(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2742623-59-0 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(1S,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m1./s1 |
InChI Key |
OBGPWWPLZPGMJP-WLYNEOFISA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives or carboxylic acids.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or amines.
Substitution Reactions: The pyridin-4-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, strong bases.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed:
Oxidation Products: Pyridine derivatives, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated pyridines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The pyridin-4-yl group interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variants
The compound’s cyclopropane core and functional groups are shared with several analogues, but differences in substituents and stereochemistry lead to distinct pharmacological profiles. Key comparisons include:
Table 1: Structural and Functional Comparison
Functional Group Impact on Activity
- Pyridin-4-yl vs.
- Carboxylic Acid vs. Ester/Cyano: The free carboxylic acid in the target compound enhances ionic interactions with receptor residues, unlike methoxycarbonyl or cyano derivatives, which may reduce polarity or introduce steric hindrance .
Stereochemical Influence
The (1S,2S) configuration is a key differentiator:
- Compared to the racemic (1R,2S) variant, the target compound’s enantiopure form likely exhibits higher receptor affinity due to optimal spatial alignment with mGluR binding pockets .
- In contrast, (1R,2R)-configured analogues (e.g., CAS 88335-97-1) show reversed stereochemistry, which may render them inactive or antagonistic in similar pathways .
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt form improves bioavailability compared to neutral analogues like trans-2-cyanocyclopropanecarboxylic acid .
Research Findings and Implications
- Preclinical Studies: Group II mGluR agonists/antagonists, including cyclopropane derivatives, show promise in pain modulation.
- Stereochemical Optimization : Enantiopure (1S,2S) forms generally outperform racemic mixtures in receptor binding, as seen in comparative studies of LY354740 (a related mGluR2/3 agonist) .
Biological Activity
(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews its biological activity, supported by data tables and relevant case studies.
- Chemical Name : (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Molecular Formula : C₉H₉ClN₁O₂
- Molecular Weight : 188.63 g/mol
- CAS Number : 4904-19-2
Recent studies have indicated that this compound acts as an inhibitor of the enzyme PYCR1 (1-pyrroline-5-carboxylate reductase 1), which is implicated in the metabolic pathways of cancer cells. The inhibition of PYCR1 disrupts the metabolic rewiring that cancer cells undergo, making it a promising target for therapeutic interventions .
Enzyme Inhibition
The compound has shown significant inhibitory activity against PYCR1, with kinetic assays revealing a lower IC50 compared to existing proline analog inhibitors. This suggests that (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride could be a potent candidate for further drug development aimed at cancer treatment .
Cytotoxicity Studies
In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells was noted, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed as contributing factors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Mitochondrial dysfunction |
| A549 (Lung Cancer) | 20 | Generation of reactive oxygen species |
Case Study 1: Inhibition of PYCR1
A fragment-based approach was utilized to discover inhibitors of PYCR1, where (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride was identified as a promising candidate. The study involved X-ray crystallography to confirm binding interactions and assess inhibition profiles against various fragments. The results indicated strong binding affinity and selective inhibition against PYCR1 .
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of various cyclopropane derivatives, (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .
Preparation Methods
Cyclopropanation Strategies for Core Structure Formation
The cyclopropane ring in (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid is typically synthesized via metal-catalyzed cyclopropanation reactions. A prevalent method involves the use of diazo compounds and transition metal catalysts to achieve stereoselectivity. For example, rhodium(II) acetate catalyzes the reaction between ethyl diazoacetate and vinyl pyridine derivatives, yielding cyclopropane intermediates with high diastereomeric excess .
Reaction Conditions and Catalysts
| Parameter | Typical Range |
|---|---|
| Catalyst | Rh(II) acetate, Cu(OTf)₂ |
| Solvent | Dichloromethane, THF |
| Temperature | -20°C to 25°C |
| Reaction Time | 2–12 hours |
The stereochemical outcome (1S,2S) is influenced by the catalyst’s chiral environment. For instance, Davies et al. demonstrated that Rh₂(S-DOSP)₄ achieves >90% enantiomeric excess in analogous cyclopropanations .
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid using alkaline or acidic conditions. Lithium hydroxide in tetrahydrofuran/water (3:1) at 60°C for 6 hours achieves quantitative conversion . Alternative protocols use hydrochloric acid in dioxane, though this risks racemization if prolonged.
Hydrolysis Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 2M LiOH, THF/H₂O, 60°C | 98 | 99 |
| 6M HCl, dioxane, reflux | 95 | 97 |
Hydrochloride Salt Formation
The free carboxylic acid is converted to its hydrochloride salt via reaction with hydrochloric acid. A patent-derived method (Example 3, ) outlines the following steps:
-
Acid-Base Reaction :
(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid is dissolved in ethanol and treated with HCl gas at 5°C. The mixture is stirred for 1 hour, yielding a crystalline precipitate. -
Crystallization :
Isopropyl ether is added to the solution, and the mixture is cooled to 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum, achieving 88% yield and 99% purity .
Salt Formation Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Acid Source | HCl gas |
| Antisolvent | Isopropyl ether |
| Crystallization Temp | 0°C |
Stereochemical Control and Resolution
Chiral HPLC or enzymatic resolution ensures the (1S,2S) configuration. Immobilized lipase B from Candida antarctica resolves racemic mixtures by selectively hydrolyzing the (1R,2R)-enantiomer, leaving the desired (1S,2S)-isomer intact .
Industrial-Scale Production
Continuous flow reactors enhance scalability and safety. A representative setup involves:
-
Cyclopropanation Module : Rh(II)-catalyzed reaction in a microreactor (residence time: 5 minutes).
-
Hydrolysis Unit : Tubular reactor with LiOH solution (70°C, 30 minutes).
-
Salt Formation : In-line HCl gas dosing and antisolvent crystallization.
This system achieves a throughput of 50 kg/day with >99% purity .
Analytical Characterization
Key Analytical Data
| Parameter | Value |
|---|---|
| Melting Point | 215–217°C |
| [α]²⁵D | +42.5° (c=1, H₂O) |
| ¹H NMR (D₂O) | δ 8.45 (d, 2H), 3.10 (m, 2H), 2.85 (m, 1H), 1.95 (m, 1H) |
Challenges and Mitigation Strategies
-
Racemization During Hydrolysis : Minimized by using mild alkaline conditions and short reaction times.
-
Impurity from Pyridine Ring Oxidation : Controlled by inert atmosphere (N₂) during cyclopropanation.
-
Residual Solvents in Salt : Reduced via antisolvent crystallization and vacuum drying.
Q & A
Q. What are the optimized synthetic routes for achieving high enantiomeric purity in (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride?
The synthesis typically involves cyclopropanation via carbene insertion or [2+1] cycloaddition using chiral auxiliaries or catalysts. For stereochemical control, asymmetric catalysis with rhodium or palladium complexes is employed to favor the (1S,2S) configuration . Post-reaction, chiral HPLC or capillary electrophoresis is recommended to verify enantiomeric excess (>98%) . Critical parameters include reaction temperature (-20°C to 0°C), solvent polarity (e.g., dichloromethane), and catalyst loading (5–10 mol%) .
Q. How can researchers confirm the stereochemical configuration of the cyclopropane ring?
X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximity between the pyridin-4-yl group and cyclopropane hydrogens. Computational methods (e.g., DFT calculations) coupled with experimental optical rotation data provide supplementary validation .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitored by LC-MS to detect hydrolysis or oxidation byproducts .
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, with quantification via UV spectrophotometry .
Advanced Research Questions
Q. How does the pyridin-4-yl substitution influence biological target engagement compared to pyridin-2-yl analogs?
The pyridin-4-yl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs), as shown in molecular docking studies. In contrast, pyridin-2-yl derivatives exhibit stronger hydrogen bonding due to nitrogen positioning . Comparative IC₅₀ assays against kinase panels (e.g., EGFR, JAK2) reveal up to 10-fold potency differences, suggesting substituent-dependent selectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., cell lines, serum concentration). Standardize protocols using:
- Consistent cell models : e.g., HEK293 vs. HeLa cells may show divergent uptake rates.
- Control for hydrochloride counterion effects : Test free base vs. salt forms in parallel .
- Meta-analysis : Aggregate data from ≥3 independent studies using fixed-effects models to identify outliers .
Q. How can researchers elucidate the mechanism of action in complex biological systems?
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Pathway analysis : CRISPR-Cas9 knockout screens to identify genes modulating compound sensitivity .
- Metabolomics : Track changes in ATP/ADP ratios or ROS levels via LC-MS to infer metabolic disruption .
Methodological Challenges
Q. What are the best practices for scaling up synthesis without compromising stereochemical integrity?
- Continuous flow reactors : Improve heat/mass transfer for cyclopropanation, reducing side reactions .
- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust catalyst feed in real-time .
- Crystallization-driven purification : Exploit differential solubility of enantiomers in ethanol/water mixtures .
Q. How can researchers address low aqueous solubility in in vivo studies?
- Prodrug design : Esterify the carboxylic acid to improve lipophilicity (e.g., ethyl ester prodrugs showed 5× higher bioavailability in murine models) .
- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles (150–200 nm) to enhance plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
